An In-depth Technical Guide to the Synthesis and Characterization of Tris(4-aminophenyl)methane
An In-depth Technical Guide to the Synthesis and Characterization of Tris(4-aminophenyl)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-aminophenyl)methane, also known as 4,4',4''-methylidynetrianiline or Leucopararosaniline, is a trifunctional aromatic amine with significant applications in various fields of chemical synthesis.[1] Its unique tripodal structure makes it a valuable building block for the creation of complex molecular architectures such as dendrimers, hyperbranched polymers, and advanced porous materials like covalent organic frameworks (COFs).[1] In the pharmaceutical sector, it can serve as a scaffold for drug discovery and as a reagent in sophisticated synthetic pathways.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of Tris(4-aminophenyl)methane, offering detailed experimental protocols and data for researchers and professionals in drug development and materials science.
Synthesis of Tris(4-aminophenyl)methane
The synthesis of Tris(4-aminophenyl)methane is a multi-step process that typically begins with the formation of a triphenylmethane (B1682552) core, followed by nitration and subsequent reduction of the nitro groups to primary amines.
Synthesis Workflow
Caption: Multi-step synthesis of Tris(4-aminophenyl)methane.
Experimental Protocols
Step 1: Synthesis of Triphenylmethanol
This procedure involves a Grignard reaction between phenylmagnesium bromide and ethyl benzoate.
-
Apparatus Setup: A 500 mL three-neck round-bottom flask is equipped with a reflux condenser, a thermometer, and a dropping funnel. The apparatus is thoroughly dried.
-
Grignard Reagent Formation: Magnesium turnings (6.10 g, 251 mmol) are added to the flask. A solution of bromobenzene (33.0 g, 210 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 88 g) is added portion-wise to initiate the reaction. The reaction is controlled by external cooling to maintain a gentle reflux.
-
Reaction with Ester: After the magnesium has completely reacted, a solution of ethyl benzoate (15.01 g, 100 mmol) in THF (15 g) is added dropwise, maintaining the temperature at approximately 50°C.
-
Work-up: The reaction is quenched by the cautious addition of water, followed by 10 M HCl. The THF is removed by distillation, and the product is extracted with toluene. The organic layer is washed with sodium bicarbonate solution and water, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield triphenylmethanol.
Step 2: Reduction of Triphenylmethanol to Triphenylmethane
-
A suspension of triphenylmethanol (3.27 g, 12.6 mmol) in acetic acid (40 mL) is prepared in a round-bottom flask with stirring.
-
Iodine (3.15 g, 12.4 mmol) is added to the suspension.
-
Hypophosphorous acid solution (50%, 6.5 mL) is added slowly.
-
The mixture is heated to 60°C, leading to the dissolution of the reactants.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration, washed with water, and dried to give triphenylmethane.
Step 3: Synthesis of Tris(4-nitrophenyl)methane
-
Triphenylmethane is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid.
-
The reaction mixture is stirred while maintaining a low temperature to prevent over-nitration.
-
The reaction is quenched by pouring it onto ice.
-
The precipitated crude product is collected by filtration, washed with water until neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent like acetic acid or ethanol.
Step 4: Synthesis of Tris(4-aminophenyl)methane
The reduction of the nitro groups to amines can be achieved through various methods. One common method involves the use of tin(II) chloride dihydrate.
-
Tris(4-nitrophenyl)methane is dissolved in a suitable solvent such as ethanol.
-
An excess of tin(II) chloride dihydrate is added to the solution.
-
The mixture is heated at reflux for several hours.
-
After cooling, the reaction mixture is made basic by the addition of a sodium hydroxide (B78521) solution to precipitate tin salts.
-
The product is extracted with an organic solvent, and the solvent is evaporated to yield crude Tris(4-aminophenyl)methane.
-
The crude product is purified by recrystallization.
Characterization of Tris(4-aminophenyl)methane
A variety of analytical techniques are employed to confirm the identity and purity of the synthesized Tris(4-aminophenyl)methane.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 548-61-8 | [2][3] |
| Molecular Formula | C19H19N3 | [3][4] |
| Molecular Weight | 289.37 g/mol | [3] |
| Melting Point | 208 °C | [2][3][5] |
| Appearance | White to light yellow or pale purple solid | [2][6] |
Spectroscopic Data
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to show distinct signals for the different carbon atoms in the molecule, including the central methine carbon and the aromatic carbons.
FT-IR Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching of the primary amine |
| 3100 - 3000 | C-H stretching of the aromatic ring |
| 1650 - 1580 | N-H bending of the primary amine |
| 1600 - 1450 | C=C stretching of the aromatic ring |
| 1350 - 1250 | C-N stretching of the aromatic amine |
| 850 - 800 | C-H out-of-plane bending for 1,4-disubstituted aromatic ring |
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 289.37.
Thermal Analysis
Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to evaluate the thermal stability of Tris(4-aminophenyl)methane. TGA would show the decomposition temperature, while DSC would indicate the melting point and any other phase transitions.
Characterization Workflow
Caption: General workflow for the characterization of Tris(4-aminophenyl)methane.
Conclusion
This technical guide has outlined the synthesis and characterization of Tris(4-aminophenyl)methane. The multi-step synthesis, involving the preparation of a triphenylmethane precursor, nitration, and final reduction, yields this versatile trifunctional amine. A comprehensive suite of analytical techniques is necessary to confirm the structure and purity of the final product. The detailed protocols and compiled data presented herein are intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, materials science, and drug development, facilitating the use of Tris(4-aminophenyl)methane in their respective applications.
